4-[(E)-Phenyldiazenyl]benzamide
Description
4-[(E)-Phenyldiazenyl]benzamide (CAS 32299-80-2) is an azo compound characterized by a benzamide core substituted at the para position with a phenyldiazenyl (azobenzene) group in the trans (E) configuration. The azo (-N=N-) linkage confers photoisomerization properties, while the benzamide moiety provides a versatile scaffold for derivatization. This compound serves as a precursor for synthesizing bioactive molecules, photochromic materials, and enzyme inhibitors due to its structural flexibility and electronic properties .
Properties
CAS No. |
29530-53-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H,(H2,14,17) |
InChI Key |
PJBYHSRANXREAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]benzamide typically involves the diazotization of aniline derivatives followed by coupling with benzamide. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzamide in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain proteases or kinases, affecting cellular processes like signal transduction and metabolism .
Comparison with Similar Compounds
Photochemical Properties
- Azobenzene Core : The E→Z isomerization under UV light enables applications in optoelectronics and drug delivery. Derivatives like maleimide-azobenzene hybrids () exhibit enhanced photoresponsiveness due to conjugation with electron-deficient maleimide groups .
- Fluorescence : Pyrene-substituted analogs () show strong fluorescence, making them suitable for bioimaging, while indole-containing derivatives () demonstrate selective fluorescence quenching in the presence of metal ions .
Contradictions and Limitations
- Bioactivity Variability : Phosphorylated derivatives in show inconsistent bioactivity despite similar synthetic routes, suggesting subtle structural effects on function .
- Toxicity vs. Efficacy : HPAPB () exhibits lower toxicity than SAHA but comparable efficacy, emphasizing the trade-off between safety and potency in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
